molecular formula C9H16O2 B12279917 5,5-Diethoxypent-1-yne

5,5-Diethoxypent-1-yne

Cat. No.: B12279917
M. Wt: 156.22 g/mol
InChI Key: QWAJZYXNDIJUFC-UHFFFAOYSA-N
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Description

5,5-Diethoxypent-1-yne is an alkyne derivative featuring two ethoxy groups at the 5th carbon position and a terminal triple bond at the 1st carbon. These analogs share key functional groups (terminal alkynes, ethoxy substituents) but differ in substituent patterns and stereoelectronic effects, which influence reactivity and applications in organic synthesis.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

5,5-diethoxypent-1-yne

InChI

InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h1,9H,5-8H2,2-3H3

InChI Key

QWAJZYXNDIJUFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC#C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxypent-1-yne typically involves the reaction of 5,5-dihalopent-1-yne with sodium ethoxide. The reaction is carried out in an anhydrous solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by ethoxy groups .

Industrial Production Methods

The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypent-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Diethoxypent-1-yne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,5-Diethoxypent-1-yne involves its reactivity towards various chemical reagents. The triple bond and ethoxy groups provide sites for chemical modifications, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular formulas, and key substituents of 5,5-Diethoxypent-1-yne and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key References
5,5-Diethoxypent-1-yne C₉H₁₄O₂ 154.21 (calculated) Terminal alkyne, dual ethoxy groups at C5 Not provided
1-(3,5-Dimethoxyphenyl)-5,5-diethoxypent-2-yn-1-ol C₁₇H₂₄O₅ 308.37 Hydroxyl group at C1, dual ethoxy at C5, aryl methoxy groups 1441236-80-1
5,5-Diethoxy-4-methyl-3-penten-1-yne C₁₀H₁₆O₂ 168.23 Terminal alkyne, ethoxy groups at C5, methyl at C4, conjugated double bond at C3 91057-18-0
Key Observations:

Electronic Effects: The terminal alkyne in 5,5-Diethoxypent-1-yne is expected to exhibit strong electrophilic character, similar to its analogs. The methyl group and conjugated double bond in 5,5-diethoxy-4-methyl-3-penten-1-yne introduce steric hindrance and π-conjugation, which may stabilize the triple bond and alter regioselectivity in reactions.

Synthetic Utility :

  • The hydroxyl-aryl analog (CAS 1441236-80-1) is used in propargylation reactions and homopropargyl alcohol synthesis due to its dual reactivity (alkyne + alcohol) .
  • The methyl-substituted analog (CAS 91057-18-0) likely participates in cycloaddition or coupling reactions, leveraging its conjugated system for stabilization of transition states .

The methyl group in further enhances steric protection of reactive sites.

Propargylation Reactions
  • The compound in undergoes propargylation with 1,3-dilithiopropyne to form complex alcohols, a reaction pathway that 5,5-Diethoxypent-1-yne might mimic if hydroxyl or aryl groups are introduced.
  • In contrast, the conjugated system in favors Diels-Alder reactions due to enhanced π-orbital overlap.
Crystal Structure and Supramolecular Interactions
  • This suggests that 5,5-Diethoxypent-1-yne could form similar weak interactions in the solid state.

Biological Activity

5,5-Diethoxypent-1-yne is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

5,5-Diethoxypent-1-yne is classified as an alkyne with the following chemical properties:

PropertyValue
CAS Number 438492-34-3
Molecular Formula C11H18O2
Molecular Weight 198.26 g/mol
IUPAC Name 5,5-Diethoxypent-1-yne
Canonical SMILES CCOC(=C)CC#C(=O)OCC

Synthesis

The synthesis of 5,5-Diethoxypent-1-yne can be achieved through various methods, including Sonogashira coupling reactions. This method involves cross-coupling terminal alkynes with aryl halides, leading to the formation of substituted alkynes. The stereospecific nature of these reactions is crucial for producing biologically active compounds.

Biological Activity

Research indicates that 5,5-Diethoxypent-1-yne exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that alkynes can demonstrate antimicrobial effects against various pathogens. The presence of ethoxy groups may enhance solubility and bioavailability, contributing to these effects.
  • Anticancer Activity : Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways essential for cancer growth.

The proposed mechanism of action for 5,5-Diethoxypent-1-yne involves:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle in cancer cells, promoting apoptosis.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antimicrobial agents.
  • Anticancer Research : In vitro studies indicated that 5,5-Diethoxypent-1-yne analogs reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

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